sec-Butylsulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

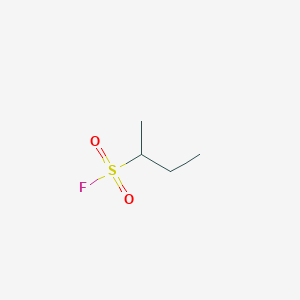

sec-Butylsulfonyl fluoride is an organosulfur compound with the molecular formula C4H9FO2S It is a sulfonyl fluoride derivative, characterized by the presence of a sulfonyl fluoride group (-SO2F) attached to a sec-butyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

sec-Butylsulfonyl fluoride can be synthesized through several methods. One common approach involves the fluorination of sec-butylsulfonyl chloride using potassium fluoride (KF) in the presence of a phase transfer catalyst such as 18-crown-6 ether in acetonitrile . Another method includes the direct fluorosulfonylation of sec-butyl alcohol using sulfuryl fluoride (SO2F2) under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves the large-scale fluorination of sec-butylsulfonyl chloride using anhydrous hydrogen fluoride (HF) in a controlled environment. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

sec-Butylsulfonyl fluoride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

Reduction: The compound can be reduced to sec-butylsulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: It can be oxidized to sec-butylsulfonic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like amines, alcohols, and thiols in the presence of a base such as triethylamine (TEA).

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

Major Products Formed

Nucleophilic Substitution: sec-Butylsulfonamides, sec-butylsulfonates.

Reduction: sec-Butylsulfonamide.

Oxidation: sec-Butylsulfonic acid.

Scientific Research Applications

sec-Butylsulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sec-butylsulfonyl fluoride involves the formation of a covalent bond with nucleophilic residues in target molecules. This interaction is particularly significant in enzyme inhibition, where the sulfonyl fluoride group reacts with serine or cysteine residues in the active site of enzymes, leading to irreversible inhibition . The molecular targets include serine proteases and other enzymes with nucleophilic active site residues.

Comparison with Similar Compounds

Similar Compounds

Nonafluorobutanesulfonyl fluoride: A perfluorinated analog with similar reactivity but higher stability and resistance to hydrolysis.

Methanesulfonyl fluoride: A smaller sulfonyl fluoride compound with similar inhibitory properties but different reactivity due to its smaller size.

Uniqueness

sec-Butylsulfonyl fluoride is unique due to its balance of reactivity and stability. Unlike perfluorinated analogs, it is more prone to hydrolysis, making it suitable for applications where controlled reactivity is desired. Its sec-butyl group also provides steric hindrance, influencing its reactivity and selectivity in chemical reactions .

Biological Activity

sec-Butylsulfonyl fluoride (sec-BSF) is a member of the sulfonyl fluoride family, which has gained attention in chemical biology due to its unique reactivity and biological activity. This article explores the biological properties, mechanisms of action, and potential applications of sec-BSF, supported by relevant research findings and case studies.

Overview of this compound

sec-BSF is characterized by the presence of a sulfonyl group bonded to a fluoride atom and a sec-butyl group. This structure provides it with distinct chemical properties that make it useful in various biochemical applications. Sulfonyl fluorides, including sec-BSF, are known to act as covalent modifiers of proteins, particularly enzymes.

The biological activity of sec-BSF primarily stems from its ability to irreversibly inhibit serine proteases and other enzymes through covalent modification. The mechanism involves the nucleophilic attack of the enzyme's active site serine residue on the electrophilic sulfur atom of the sulfonyl fluoride, leading to enzyme inactivation. This action is similar to other well-studied sulfonyl fluorides such as phenylmethylsulfonyl fluoride (PMSF) and 4-(2-aminoethyl)benzenesulfonyl fluoride (AEBSF) .

Biological Applications

-

Protease Inhibition :

- sec-BSF has been shown to effectively inhibit various serine proteases, making it a valuable tool in biochemical research for studying proteolytic processes.

- Its irreversible binding properties allow for prolonged inhibition, which is beneficial in experiments requiring sustained protease activity suppression.

- Chemical Biology Tool :

Research Findings

Recent studies have highlighted the effectiveness of sec-BSF in various biological contexts:

- Inhibition Studies : A comparative study demonstrated that sec-BSF outperforms some traditional protease inhibitors in terms of potency and specificity against certain serine proteases .

- Case Study : In a study involving cell lysis and protein purification, sec-BSF was used successfully to prevent proteolytic degradation, showcasing its practical utility in laboratory settings .

Data Table: Comparative Efficacy of Sulfonyl Fluorides

Properties

Molecular Formula |

C4H9FO2S |

|---|---|

Molecular Weight |

140.18 g/mol |

IUPAC Name |

butane-2-sulfonyl fluoride |

InChI |

InChI=1S/C4H9FO2S/c1-3-4(2)8(5,6)7/h4H,3H2,1-2H3 |

InChI Key |

CDDJFZMEVWPGCU-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)S(=O)(=O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.